Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate

Description

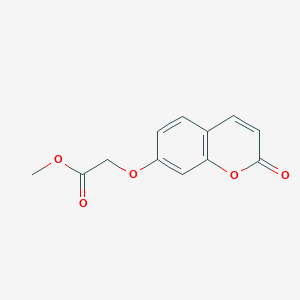

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-oxochromen-7-yl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-12(14)7-16-9-4-2-8-3-5-11(13)17-10(8)6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDZWFSXXOLEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Coumarin Derivatives in Contemporary Chemical Sciences and Biomedical Research

Coumarin (B35378) and its derivatives represent a prominent class of compounds featuring a benzopyrone framework, a scaffold that has garnered immense interest in both chemical and biomedical fields. orientjchem.orgnih.gov This interest stems from their widespread presence in nature and the broad spectrum of pharmacological activities they exhibit. nih.govcolab.ws The versatility of the coumarin core allows for extensive chemical modification, leading to the synthesis of a vast number of derivatives with diverse biological functions. mdpi.com

The ability of these compounds to engage in non-covalent interactions with various enzymes and receptors underpins their wide-ranging biological effects. colab.wseurekaselect.com As a result, the coumarin scaffold is considered a "privileged" structure in medicinal chemistry, frequently utilized as a foundational element in drug design and development. mdpi.commdpi.com Research has extensively documented their potential in numerous therapeutic areas. nih.gov

Key biological activities associated with coumarin derivatives include:

Anticancer: Many coumarin derivatives have been investigated for their activity against various cancer cell lines, acting through diverse mechanisms. ijpsr.com

Antimicrobial: The coumarin nucleus is a component of potent antibiotics like novobiocin (B609625) and has been incorporated into numerous synthetic compounds with significant antibacterial and antifungal properties. nih.gov

Anti-inflammatory: These compounds have demonstrated notable anti-inflammatory effects. nih.gov

Anticoagulant: The discovery of warfarin, a 4-hydroxycoumarin (B602359) derivative, established coumarins as a critical class of anticoagulants. orientjchem.org

Antioxidant: Many derivatives are effective scavengers of reactive oxygen species. mdpi.com

Antiviral: Researchers have explored coumarins for their potential against various viruses, including HIV and hepatitis. orientjchem.orgnih.gov

Neuroprotective: Certain derivatives have been developed as inhibitors of enzymes like cholinesterases and monoamine oxidases, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. mdpi.comnih.gov

Beyond medicine, coumarin derivatives are also employed as fluorescent markers and laser dyes, highlighting their utility in materials science and diagnostics. wisdomlib.org

| Biological/Chemical Activity | Description | References |

|---|---|---|

| Anticancer | Activity demonstrated against various tumor cell lines through multiple mechanisms of action. | ijpsr.com |

| Antimicrobial | Includes antibacterial and antifungal properties; found in natural antibiotics like novobiocin. | nih.gov |

| Anticoagulant | Acts as Vitamin K antagonists, famously represented by warfarin. | orientjchem.org |

| Anti-inflammatory | Exhibits significant activity in models of inflammation. | nih.gov |

| Antioxidant | Capable of scavenging free radicals and reducing oxidative stress. | mdpi.com |

| Antiviral | Investigated for activity against HIV, hepatitis, and other viruses. | orientjchem.orgnih.gov |

| Neuroprotective | Includes inhibition of key enzymes involved in neurodegenerative diseases. | mdpi.comnih.gov |

| Fluorescent Probes | Used as markers and dyes in diagnostics and materials science. | wisdomlib.org |

Advanced Spectroscopic and Analytical Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. For Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate, ¹H-NMR would be used to identify the number of unique protons, their chemical environments, and their connectivity through spin-spin coupling.

Key expected signals in the ¹H-NMR spectrum would include:

Aromatic Protons: Signals corresponding to the protons on the coumarin (B35378) ring system. The protons at positions 3, 4, 5, 6, and 8 would exhibit characteristic chemical shifts and coupling patterns (doublets, doublets of doublets) that confirm their relative positions.

OCH₂ Protons: A singlet corresponding to the two protons of the methylene (B1212753) group connecting the ester and the coumarin ether oxygen.

OCH₃ Protons: A distinct singlet for the three protons of the methyl ester group.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a signal, including the carbonyl carbons of the lactone and the ester, the sp²-hybridized carbons of the aromatic and vinyl groups, the sp³-hybridized methylene carbon, and the methyl carbon of the ester.

Despite the established methodology, specific, experimentally verified chemical shift values (δ) and coupling constants (J) for this compound are not reported in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀O₅), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to a calculated exact mass of 234.0528 g/mol .

Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural confirmation. Expected fragmentation pathways would likely involve the cleavage of the ester group, loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃), or cleavage of the ether bond, leading to characteristic fragment ions. However, no published mass spectra with specific m/z values for the molecular ion and its fragments could be located for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to display several key absorption bands.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Ester Carbonyl | C=O | ~1750-1735 |

| Lactone Carbonyl | C=O | ~1740-1720 |

| Aromatic C=C | C=C | ~1600-1450 |

| Ether | C-O-C | ~1250-1050 |

| Aromatic C-H | C-H | ~3100-3000 |

| Aliphatic C-H | C-H | ~3000-2850 |

This table represents general expected ranges for the functional groups present.

The presence of two distinct carbonyl stretching frequencies for the lactone and the ester would be a key diagnostic feature. While the synthesis of related compounds is described, specific IR spectra with assigned peak frequencies for this compound are absent from the reviewed scientific papers.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this technique, a suitable single crystal of this compound would need to be grown and diffracted with X-rays. The resulting diffraction pattern would allow for the calculation of the precise atomic coordinates.

This analysis would confirm the planarity of the coumarin ring system and determine the conformation of the methyl acetate (B1210297) side chain relative to the ring. Although crystal structures for numerous coumarin derivatives have been published, a crystallographic information file (CIF) or any related data (e.g., space group, unit cell dimensions) for the title compound could not be found.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore system. The extended π-system of the coumarin core in this compound is expected to absorb UV light, resulting in characteristic absorption maxima (λmax). The position and intensity of these maxima are sensitive to the substitution pattern on the coumarin ring. Analysis of the UV-Vis spectrum would help to characterize the electronic properties of the molecule. No experimental UV-Vis spectra with reported λmax values for this specific compound are available in the surveyed literature.

Investigation of in Vitro Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies of Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate and its Derivatives (In Vitro)

The structural features of this compound, particularly the coumarin (B35378) nucleus and the acetoxy group at the 7-position, make it a candidate for interaction with various enzymes. Research into its derivatives has provided insights into its potential inhibitory activities.

Cholinesterase enzymes, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases. nih.gov Coumarin-based compounds have been extensively studied as potential inhibitors of these enzymes. nih.govacs.orgrsc.org

In vitro assays on a series of N1-(coumarin-7-yl) derivatives, which share the core substitution pattern with this compound, demonstrated moderate inhibitory activity against AChE, with IC₅₀ values ranging from 42.5 to 442 µM. nih.gov The same series of compounds showed more potent inhibition against BChE, with IC₅₀ values ranging from as low as 2.0 nM to 442 µM. nih.gov Other studies on different coumarin derivatives have also reported significant AChE inhibition, with some bis-coumarin compounds showing IC₅₀ values between 0.02 and 0.100 µM. kne-publishing.com Coumarin-3-carboxamide-N-morpholine hybrids have also been identified as potent AChE inhibitors. nih.gov

| Derivative Class | Target Enzyme | IC₅₀ Values |

| N1-(coumarin-7-yl) derivatives | Acetylcholinesterase (AChE) | 42.5 - 442 µM nih.gov |

| N1-(coumarin-7-yl) derivatives | Butyrylcholinesterase (BChE) | 2.0 nM - 442 µM nih.gov |

| Bis-coumarin derivatives | Acetylcholinesterase (AChE) | 0.02 - 0.100 µM kne-publishing.com |

| Indene analogue of coumarin | Acetylcholinesterase (AChE) | 0.802 µg/mL rsc.org |

This table summarizes the cholinesterase inhibitory activities of various coumarin derivatives as reported in scientific literature.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. scielo.br Coumarins are known to act as inhibitors of mammalian and bacterial CAs. nih.gov

Studies have shown that the substitution pattern on the coumarin ring significantly influences inhibitory activity. nih.gov Specifically, substituents at the 7-position, as seen in this compound, generally lead to effective CA inhibitors. nih.gov A panel of simple coumarins demonstrated inhibitory activity against bacterial CAs from Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα) with inhibition constants (Kᵢ) in the micromolar range. nih.gov For instance, 4-methyl-7-diethylamino-coumarin was the most effective inhibitor against NgCAα with a Kᵢ of 28.6 µM. nih.gov In comparison, these coumarins were less potent against human CA isoforms I and II, suggesting potential selectivity for bacterial enzymes. nih.gov Other research on 4-hydroxycoumarin (B602359) derivatives identified a compound with an IC₅₀ value of 263 µM against CA-II. scielo.br

| Coumarin Derivative Type | Target Enzyme | Inhibition Constants (Kᵢ) / IC₅₀ |

| Simple coumarins | N. gonorrhoeae CA (NgCAα) | 28.6 - 469.5 µM nih.gov |

| Simple coumarins | V. cholerae CA (VchCAα) | 39.8 - 438.7 µM nih.gov |

| Simple coumarins | Human CA I | 137 - 948.9 µM nih.gov |

| Simple coumarins | Human CA II | 296.5 - 961.2 µM nih.gov |

| 4-Hydroxycoumarin derivative | Carbonic Anhydrase II | IC₅₀: 263 µM scielo.br |

This table presents the inhibition data for various coumarin derivatives against different carbonic anhydrase isozymes.

The biological activity of coumarin derivatives extends to other enzyme systems. For example, some coumarin compounds are known to inhibit bacterial DNA gyrase, which disrupts bacterial DNA replication and transcription.

Furthermore, coumarin derivatives have demonstrated significant inhibitory potential against urease, an enzyme implicated in pathologies caused by ureolytic bacteria like Helicobacter pylori. nih.gov In vitro studies of novel coumarin-based acetohydrazide-1,2,3-triazole derivatives revealed remarkable anti-urease activity, with IC₅₀ values ranging from 1.62 to 16.91 µM, which is more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.11 µM). nih.gov Another study on N-(R-phenyl)-3-carboxamide-coumarin derivatives showed inhibitory percentages against urease ranging from 42% to 65%. scielo.br

Additionally, certain coumarin derivatives have been identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme linked to various diseases. These derivatives showed IC₅₀ values in the range of 1.224 to 6.875 µM. researchgate.net

| Enzyme Target | Coumarin Derivative Class | Inhibitory Activity (IC₅₀ / % Inhibition) |

| Urease | Coumarin-based acetohydrazide-1,2,3-triazoles | IC₅₀: 1.62 - 16.91 µM nih.gov |

| Urease | N-(R-phenyl)-3-carboxamide-coumarins | 42 - 65% Inhibition scielo.br |

| GSK-3β | Various coumarin derivatives | IC₅₀: 1.224 - 6.875 µM researchgate.net |

| DNA Gyrase | Coumarin derivatives | General inhibitory activity noted |

This table summarizes the inhibitory action of coumarin derivatives on various other enzyme targets.

In Vitro Antioxidant and Radical Scavenging Potentials

Antioxidant activity is a well-documented property of the coumarin class of compounds. nih.govmdpi.com These activities are typically evaluated through various in vitro assays that measure the ability of a compound to scavenge free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods for evaluating antioxidant capacity. nih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize these radicals. nih.gov

Several studies have highlighted the radical scavenging potential of coumarin derivatives. mdpi.comresearchgate.net For example, a study on coumarin–thiosemicarbazones bearing a catecholic motif reported significant antioxidant activity, with one compound showing an IC₅₀ of 7.1 µM in the DPPH assay and 9.0 µM in the ABTS assay. mdpi.com In another investigation, certain 4-methylcoumarins were found to be potent ABTS radical scavengers, with one derivative exhibiting an EC₅₀ of 30.83 µM, which was more effective than the standard Trolox (EC₅₀ = 83.50 µM). mdpi.com

| Derivative Class | Assay | Activity (IC₅₀ / EC₅₀) |

| Coumarin-thiosemicarbazones | DPPH | IC₅₀: 7.1 µM mdpi.com |

| Coumarin-thiosemicarbazones | ABTS | IC₅₀: 9.0 µM mdpi.com |

| 4-Methylcoumarins | ABTS | EC₅₀: 30.83 µM mdpi.com |

This table shows the DPPH and ABTS radical scavenging activities for selected coumarin derivatives.

Hydrogen peroxide (H₂O₂) is a reactive oxygen species that can cause damage to cells. The ability of a compound to scavenge H₂O₂ is an important measure of its antioxidant potential. kemdikbud.go.id Several studies have demonstrated that coumarin derivatives are effective H₂O₂ scavengers. nih.govbohrium.com

Research on newly synthesized derivatives of 7-hydroxy-4-methylcoumarin revealed excellent radical scavenging activities against hydrogen peroxide, with some compounds showing higher percentage inhibition than the standard antioxidant, vitamin C. nih.gov One such derivative exhibited a scavenging activity of 91.66 ± 1.52%. nih.gov It has been noted that hydroxylated coumarins, such as the 7-hydroxy coumarin precursor of the title compound, show higher H₂O₂ scavenging activity than the parent coumarin structure because the hydroxyl group can act as a proton donor to neutralize the radical. ijournalse.orgkemdikbud.go.id

| Compound/Class | Scavenging Activity (% Inhibition) | Concentration |

| 7-hydroxy-4-methylcoumarin derivative (cpd 8) | 91.66 ± 1.52 % nih.gov | 1000 µg/mL nih.gov |

| 7-hydroxy-4-methylcoumarin derivative (cpd 4) | 88.33 ± 1.50 % nih.gov | 1000 µg/mL nih.gov |

| 7-hydroxy-4-methylcoumarin derivative (cpd 3) | 83.33 ± 1.52 % nih.gov | 1000 µg/mL nih.gov |

| Vitamin C (Standard) | 70.00 ± 2.00 % nih.gov | 1000 µg/mL nih.gov |

This table compares the hydrogen peroxide scavenging activity of several 7-hydroxy-4-methylcoumarin derivatives to the standard, Vitamin C.

In Vitro Antimicrobial and Antifungal Efficacy

Derivatives based on the ((2-oxo-2H-chromen-7-yl)oxy)acetate scaffold have demonstrated notable efficacy against a range of microbial pathogens. These studies provide insight into the structural features that contribute to antimicrobial action.

The antibacterial effects of compounds derived from the this compound structure have been evaluated against both Gram-positive and Gram-negative bacteria. Studies on 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide, a closely related derivative, confirmed activity against several bacterial species. researchgate.net The mechanism of action for some coumarin derivatives involves the disruption of critical cellular processes. For instance, related compounds can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription, leading to bacterial cell death. Other coumarin derivatives have been shown to exert their antibacterial effect by damaging the bacterial cell membrane. nih.gov

Research on various derivatives has identified activity against a spectrum of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Bacillus cereus. researchgate.netiosrjournals.org This broad activity highlights the potential of the coumarin core in developing new antibacterial agents.

| Derivative Type | Bacterial Strain (Gram-positive) | Bacterial Strain (Gram-negative) | Observed Effect | Reference |

|---|---|---|---|---|

| 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Pseudomonas aeruginosa, Escherichia coli | Bacteriostatic and bactericidal activity | researchgate.net |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives | Staphylococcus pneumoniae, Bacillus subtilis, Bacillus cereus | Pseudomonas aeruginosa, Salmonella panama | High activity against S. pneumoniae; moderate activity against others | mdpi.com |

| General Coumarin Derivatives | Bacillus cereus, Staphylococcus aureus | Escherichia coli | General bacteriostatic and bactericidal activity | iosrjournals.org |

The antifungal properties of this class of compounds have also been investigated. Derivatives of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide were tested for their ability to inhibit the growth of the pathogenic yeast Candida albicans. researchgate.net Furthermore, studies on the esterification of the 7-hydroxycoumarin core, the precursor to this compound, have shown significant fungicidal activity. These ester derivatives displayed potent inhibition against various plant pathogenic fungi, including Alternaria solani, Botrytis cinerea, and Cercospora arachidicola, with some compounds achieving over 75% inhibition at a concentration of 50 μg/mL. nih.gov This suggests that the core coumarin structure, modified with an oxyacetate group at the 7-position, is a promising template for antifungal drug discovery.

Anti-Inflammatory Pathways Elucidation in Cellular Models (In Vitro)

Coumarin derivatives are recognized for their anti-inflammatory properties. In vitro studies using cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, have been instrumental in elucidating the underlying mechanisms. Analogues of this compound have been shown to significantly inhibit the production of pro-inflammatory mediators. nih.govnih.gov

Key anti-inflammatory mechanisms identified for related coumarin compounds include:

Inhibition of Pro-inflammatory Cytokines: A significant reduction in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) has been observed. nih.govnih.gov

Modulation of Inflammatory Enzymes: These compounds can inhibit the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net

Regulation of Signaling Pathways: Research demonstrates that these molecules can downregulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. nih.gov Concurrently, they can upregulate the Nrf2/HO-1 pathway, which is involved in the antioxidant and anti-inflammatory cellular defense. nih.gov

Nitric Oxide (NO) Inhibition: Certain derivatives effectively inhibit the production of nitric oxide in LPS-stimulated RAW264.7 macrophages, a key marker of inflammation. nih.gov

Anticancer Mechanisms in In Vitro Cell Line Models

The anticancer potential of the coumarin scaffold is a major area of investigation. Derivatives of this compound have been evaluated against various cancer cell lines, demonstrating cytotoxicity through multiple mechanisms. mdpi.comnih.gov

A primary mechanism of anticancer activity for these compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Studies on related coumarin structures have shown they can trigger apoptosis in cancer cells and cause cell cycle arrest at different phases, thereby preventing tumor progression. nih.gov For example, a related compound, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297), was found to induce both apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cell lines. researchgate.net These effects are often mediated by modulating the expression of key regulatory proteins involved in cell survival and death.

In addition to inducing cell death, these compounds can inhibit the proliferation and migration of cancer cells, which are critical steps in tumor growth and metastasis. A derivative of the target compound was shown to suppress the proliferation of breast cancer cells. researchgate.net In non-small cell lung cancer models, related compounds inhibited not only proliferation but also cell migration and invasion. researchgate.net Mechanistic studies have revealed that this inhibition can be achieved by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. plos.org

| Derivative | Cancer Cell Line | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung), CRL 1548 (Liver) | Cytotoxicity, Cell Cycle Arrest | LD50 of 48.1 μM (A549) and 45.1 μM (CRL 1548); induced cell phase arrest. | nih.gov |

| Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate | NSCLC cell lines | Proliferation, Migration, Apoptosis | Inhibited proliferation and migration; induced apoptosis and cell cycle arrest. | researchgate.net |

| 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | H1299 (Lung) | Proliferation, Migration | IC50 of 20.77 μM; inhibited migration via reduction of MMP-2 and MMP-9. | plos.org |

| 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide derivative | Breast cancer cells | Proliferation | Inhibited growth and suppressed proliferation. | researchgate.net |

Modulation of Specific Signaling Pathways (e.g., Akt/NF-κB, VEGFR-2)

Currently, there is a lack of specific published research investigating the direct modulatory effects of this compound on key signaling pathways such as the Akt/NF-κB and VEGFR-2 pathways. While coumarin derivatives, as a broad class of compounds, have been noted for their diverse bioactivities which can include influencing these pathways, specific experimental data for this compound is not available in the current scientific literature.

Other Investigated In Vitro Biological Activities

While direct studies on the signaling pathway modulation by this compound are limited, research into the broader class of coumarin derivatives, particularly those with an oxyacetate group at the 7-position, has revealed other significant in vitro biological activities. These activities primarily include antioxidant and antimicrobial effects.

Antioxidant Activity:

A number of studies have highlighted the antioxidant potential of coumarin derivatives that are structurally related to this compound. For instance, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid have been synthesized and evaluated for their ability to scavenge free radicals. researchgate.net In one study, two new coumarin derivatives, namely N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, demonstrated notable antioxidant activity when tested using DPPH, hydrogen peroxide, and nitric oxide radical scavenging methods. nih.gov Another study synthesized a series of coumarin derivatives and tested their antioxidant activity, finding that compounds with dihydroxyphenyl rings possessed significant activity. researchgate.net The antioxidant capacity is often attributed to the ability of the coumarin nucleus and its substituents to donate hydrogen atoms, thereby neutralizing reactive oxygen species. researchgate.net

Interactive Data Table: Antioxidant Activity of Related Coumarin Derivatives

| Compound/Derivative | Assay | Results | Reference |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, NO radical scavenging | Improved properties compared to ascorbic acid | nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, NO radical scavenging | Improved properties compared to ascorbic acid | nih.gov |

| Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid | Phosphomolybdenum method | Exhibited total antioxidant activity | researchgate.net |

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-(1-(4-aminophenyl)ethylidene) acetohydrazide | DPPH method | Showed antioxidant activity | quantumuniversity.edu.in |

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-(1-(2-hydroxyphenyl)ethylidene) acetohydrazide | DPPH method | Showed antioxidant activity | quantumuniversity.edu.in |

Antimicrobial Activity:

The antimicrobial properties of coumarin derivatives have also been a subject of investigation. A study focusing on new derivatives synthesized from 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide reported significant inhibitory activity against various bacterial strains. researchgate.net Similarly, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and evaluated for their antimicrobial activity. nih.gov These findings suggest that the coumarin scaffold with an oxyacetohydrazide or related functional group can be a promising basis for the development of new antimicrobial agents. The mechanism of action is thought to involve the interaction of these compounds with microbial enzymes or cell structures.

Interactive Data Table: Antimicrobial Activity of Related Coumarin Derivatives

| Compound/Derivative | Activity | Tested Organisms | Reference |

| N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives | Antibacterial | Various bacterial strains | researchgate.net |

| Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Antimicrobial | Not specified | nih.gov |

| 2-Amino-3-cyano-4H-chromene derivatives | Antibacterial, Antifungal | E. coli, S. aureus, C. albicans, F. oxysporum | nanobioletters.com |

Structure Activity Relationship Sar and Ligand Design Studies

Elucidation of Pharmacophoric Features for Enhanced In Vitro Biological Activity

The biological activity of coumarin (B35378) derivatives is intrinsically linked to their structural features, which dictate their interactions with biological macromolecules. For 7-oxyacetate coumarins, several key pharmacophoric elements have been identified as crucial for their in vitro efficacy.

The ether linkage at the C-7 position is a common and often essential feature for the biological activity of many coumarin derivatives. This linkage provides a point of attachment for various side chains, allowing for the modulation of properties such as lipophilicity and hydrogen bonding capacity. Studies on related coumarin derivatives have shown that ether homologation at this position can lead to significant biological effects. nih.gov

The ((methoxycarbonyl)methoxy) group itself is a critical pharmacophoric element. The presence of the ester functionality can influence the compound's polarity, solubility, and ability to act as a hydrogen bond acceptor. Furthermore, the methyl ester group at the C-7 position of the coumarin aromatic ring has been suggested as a possible pharmacophore group in certain contexts. conicet.gov.ar The ester moiety can also undergo hydrolysis in vivo, potentially leading to the corresponding carboxylic acid, which may have a different biological activity profile.

Substituents on the coumarin ring, particularly at the C-4 position , have been shown to significantly impact biological activity. For instance, the introduction of a methyl group at this position can influence the molecule's hydrophobic interactions with target proteins. nih.gov The nature of the substituent at C-4 can direct the selectivity of the compound towards different biological targets.

Impact of Specific Structural Modifications on In Vitro Potency and Selectivity

Systematic structural modifications of the Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate scaffold have provided valuable insights into the SAR of this class of compounds. These modifications have been explored at various positions, leading to analogs with altered in vitro potency and selectivity.

Modifications at the C-4 Position:

The introduction of substituents at the C-4 position of the coumarin ring has a profound effect on biological activity. For example, in a series of 7,8-dihydroxycoumarins, the presence of alkyl groups at the C-3 position was found to be crucial for cytotoxic activity against various cancer cell lines. nih.gov While not the C-4 position, this highlights the importance of substitution on the pyrone ring. In another study, a 4-methyl group was found to be favorable for the relaxing effect of coumarins on tracheal rings. nih.gov

One study on antiproliferative agents identified a derivative, 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) , which showed promising anti-polymerase activity with an IC50 value of 48.25 ± 1.20 μM. conicet.gov.ar This highlights that modifications at both the C-4 and C-7 positions can lead to potent compounds.

| Compound | Modification | Biological Activity | IC50 (µM) | Reference |

| 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate | Thioacetylmethyl at C-4, Acetoxy at C-7 | Anti-polymerase | 48.25 ± 1.20 | conicet.gov.ar |

Modifications of the 7-Oxyacetate Moiety:

The nature of the ester group in the 7-oxyacetate side chain plays a significant role in determining the compound's properties. While the parent compound is a methyl ester, studies on related ethyl esters, such as Ethyl ((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate , have been conducted. These compounds have been evaluated for their antimicrobial activities. nih.gov The conversion of the ester to a hydrazide, as in 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide , has been shown to yield compounds with notable antibacterial and antifungal activities. nih.gov

Furthermore, replacing the methyl ester with a bulkier group can influence activity. For instance, the formation of esters at the 7-position has been shown to result in less active compounds compared to ethers in the context of antiasthmatic drugs. nih.gov This suggests that the size and nature of the substituent at the end of the oxyacetate chain are critical for specific biological activities.

| Compound | Modification | Biological Activity | Finding | Reference |

| Ethyl ((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate | Ethyl ester, Methyl at C-4 | Antimicrobial | Evaluated for activity | nih.gov |

| 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide | Acetohydrazide, Methyl at C-4 | Antimicrobial | Showed antibacterial and antifungal activity | nih.gov |

Modifications on the Benzene (B151609) Ring of the Coumarin Nucleus:

While the primary focus is on the 7-oxyacetate group, substitutions on the benzene part of the coumarin ring also modulate activity. For example, the presence of hydroxyl groups at positions other than C-7, such as in 7,8-dihydroxycoumarins, significantly influences the cytotoxic profile. nih.gov The introduction of halogens, such as bromine, can also lead to compounds with reasonable cytotoxic activities. nih.gov

Design Principles for Novel this compound Analogs with Targeted In Vitro Profiles

Based on the available SAR data, several design principles can be formulated for the development of novel this compound analogs with specific in vitro biological activities.

Targeting Specific Interactions: The design of new analogs should consider the specific interactions required for a particular biological target. For instance, if hydrogen bonding is crucial, modifications to the ester group to introduce hydrogen bond donors or acceptors could be beneficial. The conversion of the ester to an amide or a hydrazide introduces an N-H group capable of acting as a hydrogen bond donor. researchgate.net

Modulating Lipophilicity: The lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets of proteins, can be fine-tuned. This can be achieved by altering the alkyl chain of the ester (e.g., methyl vs. ethyl vs. propyl) or by introducing hydrophobic or hydrophilic substituents on the coumarin ring. nih.gov

Introducing Bioisosteric Replacements: The replacement of certain functional groups with their bioisosteres can lead to improved potency, selectivity, or metabolic stability. For example, the ester oxygen could be replaced with sulfur to create a thioester analog, or the methyl group of the ester could be replaced with a trifluoromethyl group to alter electronic properties and metabolic stability.

Hybrid Molecule Design: A promising strategy involves the creation of hybrid molecules that combine the coumarin-7-oxyacetate scaffold with another pharmacophore known to be active against a specific target. This approach aims to create bifunctional molecules with enhanced or novel activities.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic characteristics of coumarin (B35378) derivatives. researchgate.netiaea.orgsemanticscholar.org These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its reactivity and potential biological activity. semanticscholar.org For similar coumarin structures, calculations are often performed using specific program packages like Materials Studio or GAUSSIAN09 with various basis sets to achieve accurate geometries and electronic properties. semanticscholar.orgsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that less energy is required to excite an electron, indicating higher reactivity.

For the related compound, methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, DFT calculations have been used to determine these values. researchgate.net The energies of the HOMO, LUMO, and the resulting energy gap are crucial quantum chemical indices that help in understanding the charge transfer that can occur within the molecule. semanticscholar.orgresearchgate.net

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.15 | researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.28 | researchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.87 | researchgate.net |

Data is for the related compound methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate as a representative example.

Electrostatic Potential Surface (EPS), often visualized through Molecular Electrostatic Potential (MEP) maps, is a valuable tool for understanding intermolecular interactions. researchgate.netscispace.com MEP maps illustrate the charge distribution across a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. researchgate.netscispace.com

In a typical MEP map, different colors represent varying electrostatic potential values. researchgate.net Red areas indicate regions of high electron density (negative potential), which are favorable for electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are preferred sites for nucleophilic attack. researchgate.net Green and yellow regions represent neutral and slightly electron-rich areas, respectively. researchgate.net For a molecule like Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate, the oxygen atoms of the carbonyl groups in the pyrone ring and the acetate (B1210297) moiety are expected to be electron-rich (red/yellow), while the hydrogen atoms and parts of the aromatic ring may be electron-poor (blue/green).

Molecular Docking Simulations for In Silico Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). fu-berlin.de It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a specific biological target. fu-berlin.denih.gov

Docking simulations for this compound would involve placing the molecule into the active site of a target protein and evaluating the possible binding poses. fu-berlin.de The process generates multiple conformations of the ligand within the binding pocket, predicting the most stable and likely binding mode. nih.gov These predictions provide a three-dimensional view of the complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand in the active site. univie.ac.at The accuracy of these predictions can be enhanced by using high-quality crystal structures of the target protein. fu-berlin.de

A crucial part of molecular docking is the energetic analysis, where a scoring function is used to estimate the binding energy for each predicted pose. This score ranks the different binding modes, with lower energy values typically indicating a more favorable and stable interaction. The binding energy is calculated by summing the energetic contributions of the various intermolecular forces between the ligand and the protein. This analysis helps to distinguish between potential binders and non-binders and to identify the most probable binding orientation among several possibilities.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are used to study the conformational flexibility of a ligand like this compound and the stability of its complex with a protein target.

Structural studies of related coumarin derivatives show that the acetate group can be twisted relative to the plane of the coumarin ring system. nih.govresearchgate.netnih.gov For instance, in dimethylammonium 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate, the acetate group is twisted with a C7—O3—C10—C11 torsion angle of 76.3°. nih.gov MD simulations can explore these and other possible conformations, revealing how the molecule behaves in a physiological environment. By simulating the ligand-protein complex over a period, MD can assess the stability of the binding pose predicted by docking, providing a more accurate and realistic model of the molecular interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of new compounds, thereby guiding the design of molecules with enhanced therapeutic potential. nih.gov For coumarin derivatives, including this compound, QSAR studies have been pivotal in understanding the structural requirements for various biological activities.

Development of Predictive Models for In Vitro Biological Activity

The development of predictive QSAR models for coumarin derivatives often involves the use of multiple linear regression (MLR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA). tandfonline.comnih.gov These models are built using a training set of molecules with known biological activities and are then validated using an external test set to assess their predictive power. nih.govnih.gov

For instance, in a study on 7-hydroxycoumarin derivatives as protein kinase CK2 inhibitors, a 3D-QSAR model was developed. nih.gov The model's robustness was demonstrated by its statistical parameters, which are crucial for ensuring the reliability of its predictions. nih.gov Similarly, QSAR models have been successfully developed for coumarin derivatives targeting other biological endpoints, such as anticancer activity against cell lines like MCF-7 and HepG-2, and antioxidant activity. nih.govresearchgate.net

One common approach involves calculating various molecular descriptors for a set of coumarin analogues and correlating them with their experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). bas.bg For example, a 2D-QSAR model for the CDK inhibitory activity of coumarin derivatives showed a good correlation coefficient (R²) of 0.748 for the training set and 0.73 for the test set, indicating a reliable predictive model. nih.gov

The table below summarizes representative statistical parameters for QSAR models developed for coumarin derivatives, illustrating the predictive capacity of these computational approaches.

| QSAR Model Type | Target | Statistical Parameter | Value | Source |

|---|---|---|---|---|

| 3D-QSAR (CoMSIA) | Protein Kinase CK2 Inhibition | q² | 0.694 | nih.gov |

| 3D-QSAR (CoMSIA) | Protein Kinase CK2 Inhibition | r² | 0.916 | nih.gov |

| 3D-QSAR (CoMSIA) | Protein Kinase CK2 Inhibition | r²(pred) | 0.87 | nih.gov |

| 2D-QSAR (MLR) | CDK Inhibitory Activity (HepG-2) | R² (training set) | 0.748 | nih.gov |

| 2D-QSAR (MLR) | CDK Inhibitory Activity (HepG-2) | R²cv | 0.618 | nih.gov |

| 2D-QSAR (MLR) | CDK Inhibitory Activity (HepG-2) | R² (test set) | 0.73 | nih.gov |

| 2D-QSAR (MLR) | Antioxidant Activity (FRAP assay) | r² (training set) | 0.924 | nih.gov |

| 2D-QSAR (MLR) | Antioxidant Activity (FRAP assay) | r²ext (test set) | 0.887 | nih.gov |

Identification of Key Molecular Descriptors Influencing Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. wiley.com These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For coumarin derivatives, several key descriptors have been consistently identified across various studies. For example, in the context of protein kinase CK2 inhibition by 7-hydroxycoumarin analogues, the 3D-QSAR contour maps revealed that steric, electronic, hydrophobic, and hydrogen bond acceptor fields are crucial for activity. nih.gov This suggests that the size, charge distribution, and hydrogen-bonding capacity of the substituents on the coumarin scaffold play a direct role in their interaction with the target enzyme.

For antioxidant activity, QSAR models have shown that molecular complexity, the capacity for hydrogen bond donation, and lipophilicity are important parameters. nih.gov The lipophilic character, often described by the partition coefficient (log P), is a frequently recurring descriptor in QSAR studies of coumarins, indicating the importance of the molecule's ability to traverse cellular membranes. bas.bg

The table below presents a selection of key molecular descriptors that have been identified as influencing the biological activity of coumarin derivatives in various QSAR studies.

| Descriptor Type | Specific Descriptor | Associated Biological Activity | Source |

|---|---|---|---|

| Steric | Steric Fields (CoMFA/CoMSIA) | Protein Kinase CK2 Inhibition | nih.gov |

| Electronic | Electronic Fields (CoMFA/CoMSIA) | Protein Kinase CK2 Inhibition | nih.gov |

| Electronic | Dipole Moment | CDK Inhibitory Activity | nih.govresearchgate.net |

| Hydrogen Bonding | Hydrogen Bond Acceptor Fields | Protein Kinase CK2 Inhibition | nih.gov |

| Hydrogen Bonding | Number of Hydrogen Bond Donors | CDK Inhibitory Activity | nih.govresearchgate.net |

| Hydrophobicity | Hydrophobic Fields | Protein Kinase CK2 Inhibition | nih.gov |

| Hydrophobicity | Lipophilicity (π-descriptor) | MAO Inhibition | bas.bg |

| Topological | Molecular Complexity | Antioxidant Activity | nih.gov |

Applications in Non Biological and Advanced Materials Research

Utilization as a Fluorescent Probe or Optical Sensor (In Vitro Assays or Materials Science)

Coumarin (B35378) derivatives are widely recognized for their utility as fluorescent probes and optical sensors. rsc.orgacs.org Their application stems from their inherent luminescence and the sensitivity of this property to the local environment and interactions with specific analytes. nih.gov The core mechanism often involves an intramolecular charge transfer (ICT) from an electron-donating group to the electron-deficient lactone ring of the coumarin system, which is responsible for their fluorescence. niscair.res.in In Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate, the ether oxygen at the 7-position serves as this crucial electron-donating group.

These probes are frequently employed in the detection of metal ions, such as copper (Cu²⁺), where interaction with the ion can lead to a measurable change in the fluorescence signal, often through quenching. niscair.res.innih.gov The design of such sensors can be finely tuned by modifying the substituents on the coumarin core to achieve high selectivity and sensitivity for the target analyte. nih.gov

Table 1: Examples of Related Coumarin Derivatives and Their Applications as Probes This table is generated based on data for related compounds to illustrate the functional context.

| Compound Name | Application | Detection Target | Reference |

| Coumarin derivatives with coordinating moieties | Fluorescent Probe | Copper (Cu²⁺) ions in aqueous media | nih.gov |

| 6-[bis-(2-acetoxyethyl)aminomethyl]-4-methyl coumarin | Selective Fluorescent Probe | Iron (Fe³⁺) and Copper (Cu²⁺) ions | niscair.res.in |

| Ethyl 2-{7-[(6-bromohexyl)oxy]-2-oxo-2H-chromen-4-yl}acetate | Fluorescent Probe | Imaging of human neuroblastoma cell membranes | nih.gov |

| Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | Precursor for Fluorescent Substrates | Bacterial enzyme detection | medchemexpress.com |

Role in the Development of New Chemical Probes for Biological Systems (Non-Clinical)

The coumarin-7-oxyacetate structure serves as a valuable platform for the synthesis of more complex and targeted chemical probes for non-clinical biological research. rsc.orgrsc.org The basic scaffold provides the essential fluorescent signaling component, while the acetate (B1210297) group offers a convenient point for further chemical modification. mdpi.com

The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be conjugated to other molecules, such as peptides, ligands, or other recognition elements, using standard coupling chemistry. This synthetic versatility allows for the creation of highly specific probes designed to interact with particular enzymes, receptors, or other biomolecules.

For example, research on similar structures demonstrates their use in developing probes to study cell dynamics and membrane interactions. nih.gov Molecular dynamics simulations have been used to understand how these probes localize within and interact with lipid bilayers. nih.gov Furthermore, coumarin derivatives are exploited for synthesizing switchable fluorescent substrates for detecting enzymatic activity. medchemexpress.com This approach is based on designing a molecule where the coumarin's fluorescence is initially "caged" or quenched and is released upon enzymatic cleavage of a specific bond, providing a direct measure of the enzyme's presence and activity. The versatility of the coumarin nucleus is widely explored for creating probes to detect pH, environmental polarity, and various reactive oxygen and sulfide (B99878) species. rsc.org

Integration into Advanced Functional Materials (e.g., Polymers, Optoelectronics, Biosensors)

The robust photophysical properties of coumarins make them excellent candidates for integration into advanced functional materials. researchgate.netnih.gov Their incorporation can impart fluorescence, photo-reactivity, and sensing capabilities to materials like polymers, coatings, and optoelectronic devices. researchgate.net

Coumarin derivatives can be used as:

Fluorescent Dyes: They are used as dyes in various material science applications, including the development of photoactive materials.

Components in Smart Coatings: Their responsiveness to environmental stimuli can be harnessed to create smart coatings that report on conditions such as moisture or chemical exposure. researchgate.net

Sensors and Biosensors: When integrated into a material matrix, these compounds can act as the sensing element in optical sensors and biosensors. researchgate.net

Photo-sensitizers: Coumarins have been investigated as metal-free sensitizers for solar cells and as agents for the polymerization of materials like epoxy-silicones under UV/visible light. researchgate.net

Elements in Optoelectronics: The delocalized π-electron systems of coumarins are beneficial for applications in molecular electronics and photonics. researchgate.netnih.gov

While specific examples of the integration of this compound into polymers or other advanced materials are not detailed in the search results, the general principles are well-established for the coumarin class. The ester group on the molecule could potentially participate in polymerization reactions, such as transesterification, allowing it to be chemically bonded within a polymer backbone or as a pendant group, thereby creating a new class of functional, fluorescent materials.

Future Research Horizons for this compound: A Roadmap for Innovation

The synthetic coumarin derivative, this compound, stands as a molecule of significant interest, built upon a scaffold renowned for its broad spectrum of biological activities and versatile chemical properties. While foundational research has established its synthesis and basic characteristics, the full potential of this compound is yet to be unlocked. Future investigations are poised to expand its applications, refine its synthesis, and deepen the understanding of its molecular interactions. This article outlines key future directions and emerging research avenues for this compound, focusing on sustainable synthesis, novel biological targets, advanced computational design, its role as a chemical scaffold, and the development of sophisticated delivery systems for in vitro applications.

Q & A

Q. Notes

- All citations correspond to the provided evidence list.

- Methodological answers emphasize reproducible protocols and analytical validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.